N-(4,4-Diphenylbut-3-en-1-yl)benzamide

Catalog No.
S14922159
CAS No.
95319-30-5
M.F
C23H21NO
M. Wt
327.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4,4-Diphenylbut-3-en-1-yl)benzamide

CAS Number

95319-30-5

Product Name

N-(4,4-Diphenylbut-3-en-1-yl)benzamide

IUPAC Name

N-(4,4-diphenylbut-3-enyl)benzamide

Molecular Formula

C23H21NO

Molecular Weight

327.4 g/mol

InChI

InChI=1S/C23H21NO/c25-23(21-15-8-3-9-16-21)24-18-10-17-22(19-11-4-1-5-12-19)20-13-6-2-7-14-20/h1-9,11-17H,10,18H2,(H,24,25)

InChI Key

KQKZGTRQYRNHFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CCCNC(=O)C2=CC=CC=C2)C3=CC=CC=C3

N-(4,4-Diphenylbut-3-en-1-yl)benzamide is an organic compound characterized by its unique structure, which includes a benzamide functional group attached to a 4,4-diphenylbut-3-en-1-yl moiety. This compound exhibits a conjugated system that may contribute to its chemical reactivity and potential biological activity. The structural formula can be represented as follows:

C22H23NO\text{C}_{22}\text{H}_{23}\text{N}O

This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential applications in drug development and organic synthesis.

Typical of amides and alkenes, including:

  • Nucleophilic Substitution Reactions: The amide nitrogen can undergo nucleophilic attack, leading to the formation of various derivatives.
  • Esterification: Reaction with carboxylic acids under acidic conditions can yield esters.
  • Hydrogenation: The double bond in the butenyl group can be hydrogenated to form saturated compounds.

These reactions are significant for modifying the compound for various applications in drug design and synthesis.

The synthesis of N-(4,4-Diphenylbut-3-en-1-yl)benzamide can be achieved through several methods:

  • Amide Coupling Reaction: This involves the reaction of 4,4-diphenylbut-3-en-1-amine with benzoyl chloride or another benzoyl derivative in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or benzotriazole .
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    # Example reaction4,4-diphenylbut-3-en-1-amine + benzoyl chloride → N-(4,4-diphenylbut-3-en-1-yl)benzamide
  • Direct Alkylation: This method involves the alkylation of an amine with an appropriate alkene precursor under basic conditions.

These methods allow for the efficient production of the compound while enabling variations in substituents for further functionalization.

N-(4,4-Diphenylbut-3-en-1-yl)benzamide has potential applications in:

  • Pharmaceuticals: As a lead compound in drug discovery targeting hormonal pathways or cancer treatment.
  • Materials Science: In the development of organic materials with specific electronic or optical properties due to its conjugated system.

The versatility in its applications stems from its unique structural characteristics that may influence its interaction with biological systems and materials.

Interaction studies involving N-(4,4-Diphenylbut-3-en-1-yl)benzamide could focus on:

  • Protein Binding Studies: Understanding how this compound interacts with specific proteins or enzymes could reveal its mechanism of action.
  • Receptor Binding Assays: Investigating its affinity for estrogen receptors could provide insights into its potential use as a therapeutic agent targeting hormonal pathways.

Such studies are crucial for evaluating the pharmacological potential and safety profile of the compound.

Several compounds share structural similarities with N-(4,4-Diphenylbut-3-en-1-yl)benzamide. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
4-(1,2-Diphenylbut-1-enyl)phenolContains a phenolic hydroxyl groupPotential antioxidant properties
3-[4-(1,2-Diphenylbut-1-enyl)phenyl]acrylic acidFeatures an acrylic acid moietyExhibits selective estrogen receptor activity
N-(2-Oxoethyl)benzamideA simpler amide structure without diphenyl groupsMay show different biological activities

These compounds highlight the diversity within this chemical class while emphasizing the unique structural features of N-(4,4-Diphenylbut-3-en-1-yl)benzamide that may confer distinct properties and activities.

XLogP3

5.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

327.162314293 g/mol

Monoisotopic Mass

327.162314293 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-11-2024

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